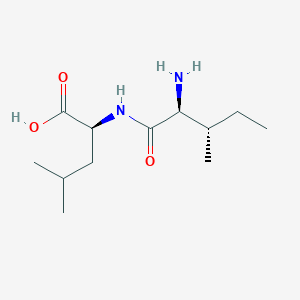
Ile-Leu
Overview
Description
Ile-Leu, also known as Isoleucylleucine , is a dipeptide composed of the amino acids isoleucine (Ile) and leucine (Leu). These two amino acids share the same molecular weight but have different structures, which can significantly influence protein functions . To thoroughly characterize a protein of interest, researchers need to carefully examine each Ile/Leu position in the protein sequence .
Synthesis Analysis
The synthesis of Ile-Leu involves the use of selectively labeled amino acid precursors or the addition of selectively labeled amino acids . The assignment of methyl groups, a prerequisite for functional analysis, employs different strategies . For instance, protocols for efficient methyl labeling have been developed based on the use of selectively labeled amino acid precursors (Ile, Leu, Val) or on the addition of selectively labeled amino acids (Ala, Met, Thr) .
Molecular Structure Analysis
Although Ile and Leu share the same molecular weight, their different structures may dramatically influence protein functions . The structural mechanism of Ile-Leu has been investigated using molecular dynamics simulations . The distinct hydrophobic side chain symmetries of Leu and Ile can cause the interaction network to redistribute, offering effective conformation transduction .
Chemical Reactions Analysis
The fragmentations of Ile-Leu have been systematically investigated using collision-induced dissociation (CID) tandem mass spectrometry . The three structural isomers can be distinguished by their CID MS/MS spectra .
Physical And Chemical Properties Analysis
Ile-Leu has a molecular formula of C12H24N2O3, an average mass of 244.331 Da, and a monoisotopic mass of 244.178696 Da . The physical-chemical properties of residues in Ile-Leu have been analyzed to obtain interface propensities of residues and to find differences in the distribution of five quantitative descriptors for amino acid residues .
Scientific Research Applications
Antioxidant Applications
“H-ILE-LEU-OH” is a type of antioxidant peptide . Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics . They are pivotal in the screening, activity evaluation, mechanisms, and applications in these fields .
Food Science
In the field of food science, antioxidant peptides like “H-ILE-LEU-OH” can be used to enhance the nutritional value and shelf life of food products . They can prevent the oxidation of food, thereby preserving its freshness and nutritional content .
Pharmaceuticals
In pharmaceuticals, antioxidant peptides are used in the development of drugs for various diseases . They can neutralize harmful free radicals in the body, thereby preventing or slowing down the progression of diseases related to oxidative stress .
Cosmetics
In cosmetics, antioxidant peptides are used in skincare products to protect the skin from oxidative damage . They can help to maintain skin health and slow down the aging process .
Neuroprotection
“H-ILE-LEU-OH” has been found to protect against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis . This makes it a potential candidate for the treatment of neurodegenerative diseases .
Molecular Mechanisms
The molecular mechanisms of antioxidant peptides like “H-ILE-LEU-OH” involve several signaling pathways, including Keap1-Nrf2/ARE, mitochondria-dependent apoptosis, TGF-β/SMAD, AMPK/SIRT1/PGC-1α, PI3K/Akt/mTOR, and NF-κB . Understanding these mechanisms can help in the development of more effective antioxidant therapies .
Efficient Screening
Efficient screening with novel technologies has significantly accelerated the research process of antioxidant peptides like “H-ILE-LEU-OH”, gradually replacing the traditional approach . This allows for the discovery of new antioxidant peptides with potential applications in various fields .
Activity Evaluation
After the novel antioxidant peptides like “H-ILE-LEU-OH” are screened and identified, a time-consuming activity evaluation is another indispensable procedure . Cellular and rodent models have been widely used for activity evaluation, whilst non-rodent models provide an efficient solution, even with the potential for high-throughput screening .
Mechanism of Action
Target of Action
The primary targets of the compound H-ILE-LEU-OH, also known as Ile-Leu, are the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . The mTOR pathway plays a critical role in the regulation of protein synthesis and energy metabolism .
Mode of Action
H-ILE-LEU-OH interacts with its targets by increasing protein synthesis through the activation of the mTOR signaling pathway . This interaction results in the promotion of energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .
Biochemical Pathways
The compound H-ILE-LEU-OH affects the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway . This pathway is crucial for the regulation of glucose, lipid, and protein synthesis, as well as intestinal health and immunity . The downstream effects of this pathway include the regulation of energy homeostasis and nutrition metabolism .
Pharmacokinetics
It is known that the compound is a dipeptide, composed of the amino acids isoleucine and leucine Dipeptides are generally well-absorbed in the gastrointestinal tract, suggesting good bioavailability
Result of Action
The molecular and cellular effects of H-ILE-LEU-OH’s action include the induction of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis, which protect against neuronal death . Additionally, dietary supplementation with H-ILE-LEU-OH has been observed to prevent the impairment of memory induced by amyloid β in mice, likely by restraining the hyperphosphorylation of extracellular signal-regulated kinase .
Safety and Hazards
Future Directions
The exact function and binding partners of Ile-Leu remain unknown, providing a basis for future NMR studies of protein-protein interactions to elucidate the molecular mechanism of double membrane vesicle (DMV) formation . This could have broader implications for understanding the role of Ile-Leu in various biological processes and diseases.
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXCSQZLLIOCI-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427071 | |
| Record name | Isoleucyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ile-Leu | |
CAS RN |
26462-22-6 | |
| Record name | Isoleucyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




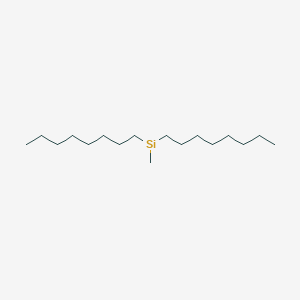

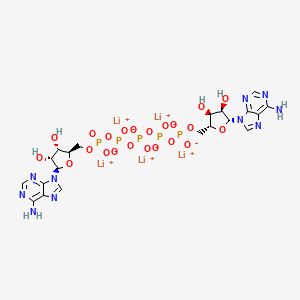


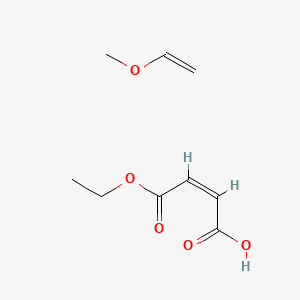
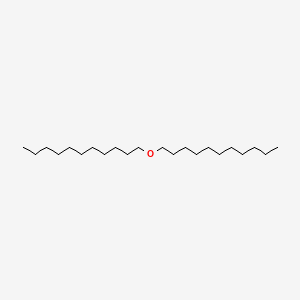


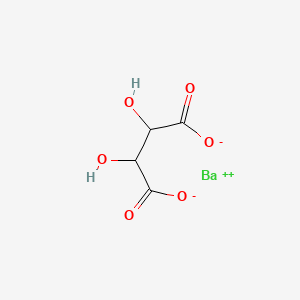
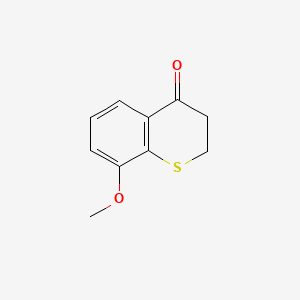
![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)
